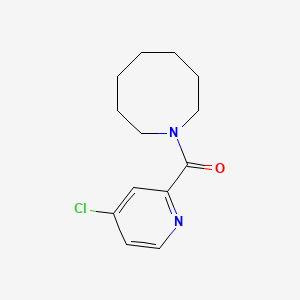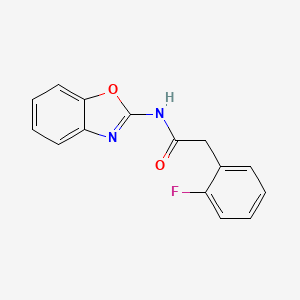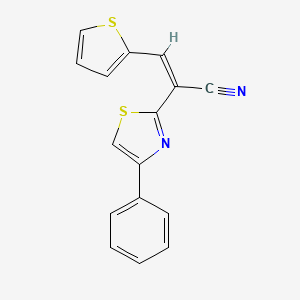
(2Z)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile is a chemical compound with potential applications in scientific research. This compound has attracted attention due to its unique chemical structure and potential biological activity. In
Applications De Recherche Scientifique
((2Z)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile has shown potential applications in scientific research. This compound has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to inhibit the growth of certain bacterial strains. These properties make it a promising candidate for further research in drug development and disease treatment.
Mécanisme D'action
The mechanism of action of ((2Z)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile is not fully understood. However, it is believed that the compound targets specific enzymes and proteins in the body, leading to its observed biological effects. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that ((2Z)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile exhibits a range of biochemical and physiological effects. It has been reported to reduce inflammation and oxidative stress in cells, which may contribute to its anti-inflammatory and antioxidant properties. Additionally, it has been shown to induce cell death in certain cancer cell lines, suggesting its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ((2Z)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile in lab experiments is its relative ease of synthesis. Additionally, the compound has shown promising biological activity in several areas of research. However, limitations include the need for further research to fully understand its mechanism of action and potential toxicity.
Orientations Futures
There are several potential future directions for research on ((2Z)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile. One area of interest is its potential as a therapeutic agent for inflammatory diseases and cancer. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity. Future studies may also explore the compound's potential applications in other areas of research, such as neurodegenerative diseases and infectious diseases.
In conclusion, ((2Z)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile is a promising compound with potential applications in scientific research. Its unique chemical structure and observed biological activity make it a candidate for further research in drug development and disease treatment. However, further studies are needed to fully understand its mechanism of action and potential toxicity.
Méthodes De Synthèse
The synthesis of ((2Z)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile involves the reaction of 2-aminothiophenol with 2-bromoacetophenone in the presence of a base. The resulting intermediate is then reacted with malononitrile and a catalyst to yield the final product. This method has been reported in several scientific publications and can be easily replicated in a laboratory setting.
Propriétés
IUPAC Name |
(Z)-2-(4-phenyl-1,3-thiazol-2-yl)-3-thiophen-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2S2/c17-10-13(9-14-7-4-8-19-14)16-18-15(11-20-16)12-5-2-1-3-6-12/h1-9,11H/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGCYEDRDDSFEQ-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CS3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(4-phenyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(cyclohexylmethyl)pyrazol-3-yl]acetamide](/img/structure/B7500768.png)
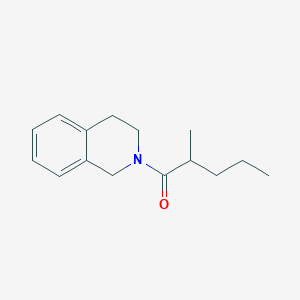
![Acetic acid;spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,1'-cyclohexane]-3-carboxylic acid](/img/structure/B7500784.png)
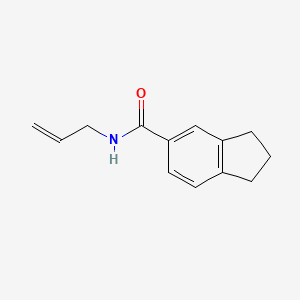
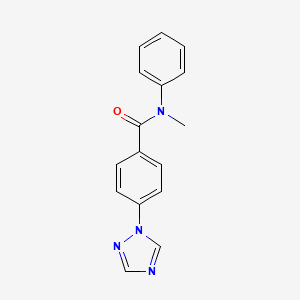
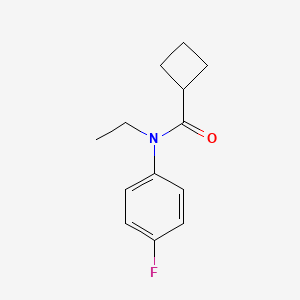
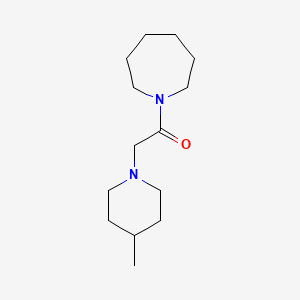

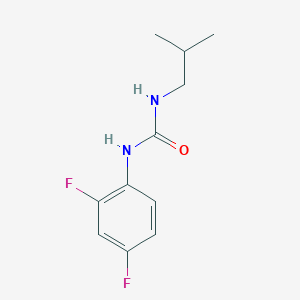
![4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7500850.png)

